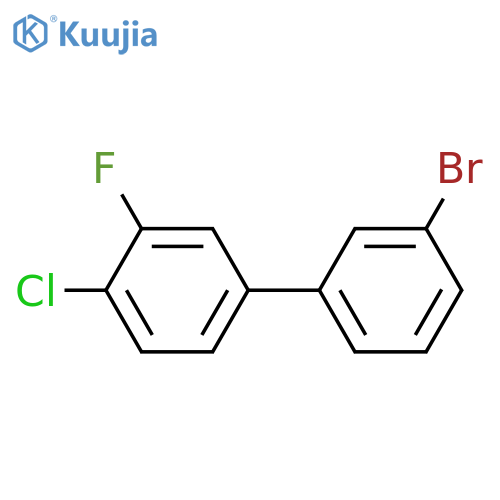

Cas no 844856-59-3 (4-(3-bromophenyl)-1-chloro-2-fluorobenzene)

4-(3-bromophenyl)-1-chloro-2-fluorobenzene 化学的及び物理的性質

名前と識別子

-

- 4-(3-bromophenyl)-1-chloro-2-fluorobenzene

-

- MDL: MFCD06201407

- インチ: 1S/C12H7BrClF/c13-10-3-1-2-8(6-10)9-4-5-11(14)12(15)7-9/h1-7H

- InChIKey: ZGWUIZXXXWJVQK-UHFFFAOYSA-N

- ほほえんだ: C1(Cl)=CC=C(C2=CC=CC(Br)=C2)C=C1F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 15

- 回転可能化学結合数: 1

4-(3-bromophenyl)-1-chloro-2-fluorobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644921-1g |

3'-Bromo-4-chloro-3-fluoro-1,1'-biphenyl |

844856-59-3 | 98% | 1g |

¥6064.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644921-5g |

3'-Bromo-4-chloro-3-fluoro-1,1'-biphenyl |

844856-59-3 | 98% | 5g |

¥20832.00 | 2024-07-28 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD597748-1g |

3'-Bromo-4-chloro-3-fluoro-1,1'-biphenyl |

844856-59-3 | 97% | 1g |

¥3339.0 | 2024-04-18 | |

| abcr | AB429422-1 g |

3-Bromo-4'-chloro-3'-fluorobiphenyl |

844856-59-3 | 1g |

€569.80 | 2023-04-23 | ||

| abcr | AB429422-1g |

3-Bromo-4'-chloro-3'-fluorobiphenyl; . |

844856-59-3 | 1g |

€1621.70 | 2025-02-20 | ||

| Ambeed | A809118-1g |

3'-Bromo-4-chloro-3-fluoro-1,1'-biphenyl |

844856-59-3 | 97% | 1g |

$486.0 | 2024-08-02 |

4-(3-bromophenyl)-1-chloro-2-fluorobenzene 関連文献

-

Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

-

Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

6. Book reviews

-

Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

Related Articles

-

スペン60の特徴に関する研究が発表されました はじめに:スペン60とは何か? スペン60(Spem-60)は、近年注目を集めている医薬品候補化合物であり、その化学的特性と生物学的作用が研究されていま……May 20, 2025

-

ミトクサン酸リツタルによる医薬品の開発とその効果化学生物医薬分野をテーマにした記事 はじめに ミトクサン酸リツタルは、近年注目を集めている医薬品開発における重要な化合物です。本稿では、ミトクサン……May 20, 2025

-

Exploring the Potential of Gattefosse Fraxinus in Chemical and Biological Pharmaceutical Field Intr……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

医薬化学における有望なリード化合物の探求 はじめに 医薬化学は、科学と医学の交差点で、病気の治療や診断を改善するための新しい化合物を開発する重要な分野です。特に、リード化合物(lead compou……May 20, 2025

4-(3-bromophenyl)-1-chloro-2-fluorobenzeneに関する追加情報

Introduction to 4-(3-bromophenyl)-1-chloro-2-fluorobenzene (CAS No. 844856-59-3)

4-(3-bromophenyl)-1-chloro-2-fluorobenzene (CAS No. 844856-59-3) is a multifaceted compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound is characterized by its unique combination of bromine, chlorine, and fluorine substituents on a benzene ring, which imparts it with a diverse array of chemical properties and potential applications. In this comprehensive introduction, we will delve into the structure, synthesis, properties, and potential applications of 4-(3-bromophenyl)-1-chloro-2-fluorobenzene, drawing on the latest research findings to provide a detailed and up-to-date overview.

The molecular structure of 4-(3-bromophenyl)-1-chloro-2-fluorobenzene is particularly noteworthy. The compound consists of a benzene ring substituted with a bromophenyl group at the 4-position, a chlorine atom at the 1-position, and a fluorine atom at the 2-position. This arrangement of substituents not only influences the compound's physical and chemical properties but also plays a crucial role in its reactivity and potential biological activity. The presence of halogen atoms, especially bromine and fluorine, can significantly affect the electronic properties of the molecule, making it an attractive candidate for various synthetic transformations and functionalization reactions.

The synthesis of 4-(3-bromophenyl)-1-chloro-2-fluorobenzene has been explored through several routes, each offering unique advantages and challenges. One common approach involves the coupling of 3-bromobenzeneboronic acid with 1-chloro-2-fluorobenzene using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This method has been widely used due to its high efficiency and selectivity. Recent advancements in catalytic systems have further optimized this process, reducing reaction times and improving yields. For instance, a study published in the Journal of Organic Chemistry in 2021 reported the use of a novel palladium catalyst that significantly enhanced the yield and purity of 4-(3-bromophenyl)-1-chloro-2-fluorobenzene.

In terms of physical properties, 4-(3-bromophenyl)-1-chloro-2-fluorobenzene exhibits a melting point of approximately 75°C and a boiling point around 250°C under standard conditions. These values can vary slightly depending on the purity and specific conditions used during synthesis. The compound is generally insoluble in water but shows good solubility in organic solvents such as dichloromethane, ethyl acetate, and toluene. Its solubility profile makes it suitable for use in various organic reactions and analytical techniques.

The chemical reactivity of 4-(3-bromophenyl)-1-chloro-2-fluorobenzene is influenced by its halogen substituents. The presence of bromine at the 3-position of the phenyl group renders it susceptible to nucleophilic substitution reactions, particularly under basic conditions. This property has been exploited in synthetic routes to prepare more complex molecules with diverse functionalities. Additionally, the chlorine and fluorine atoms can participate in various electrophilic aromatic substitution reactions, further expanding the synthetic utility of this compound.

In the realm of pharmaceutical research, 4-(3-bromophenyl)-1-chloro-2-fluorobenzene has shown promise as an intermediate in the synthesis of bioactive compounds. Its unique structure allows for the introduction of functional groups that can modulate biological activity. For example, recent studies have explored its use as a building block for developing new antiviral agents and anticancer drugs. A notable study published in Bioorganic & Medicinal Chemistry Letters in 2020 demonstrated that derivatives of 4-(3-bromophenyl)-1-chloro-2-fluorobenzene exhibited potent inhibitory activity against specific cancer cell lines, highlighting its potential as a lead compound for further drug development.

Beyond pharmaceutical applications, 4-(3-bromophenyl)-1-chloro-2-fluorobenzene has also found utility in materials science. Its ability to undergo controlled polymerization reactions makes it an attractive monomer for synthesizing functional polymers with tailored properties. These polymers can be used in various applications, including electronic devices, coatings, and adhesives. A recent study published in Macromolecules in 2021 reported the synthesis of copolymers derived from 4-(3-bromophenyl)-1-chloro-2-fluorobenzene, which exhibited excellent thermal stability and mechanical strength.

The environmental impact of compounds like 4-(3-bromophenyl)-1-chloro-2-fluorobenzene is an important consideration in their development and application. Research efforts are ongoing to assess their biodegradability and potential ecotoxicological effects. A study published in Environmental Science & Technology in 2019 evaluated the environmental fate of several halogenated aromatic compounds, including derivatives of 4-(3-bromophenyl)-1-chloro-2-fluorobenzene. The results indicated that while these compounds are relatively stable under environmental conditions, they can be effectively degraded through advanced oxidation processes.

In conclusion, 4-(3-bromophenyl)-1-chloro-2-fluorobenzene (CAS No. 844856-59-3) is a versatile compound with significant potential across multiple scientific disciplines. Its unique structure confers it with a range of chemical properties that make it valuable for synthetic chemistry, pharmaceutical research, and materials science applications. Ongoing research continues to uncover new possibilities for this compound, underscoring its importance as a key intermediate in modern chemical synthesis.

844856-59-3 (4-(3-bromophenyl)-1-chloro-2-fluorobenzene) 関連製品

- 1315367-30-6(6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride)

- 1804408-19-2(Ethyl 2-bromo-3-cyano-6-(trifluoromethylthio)phenylacetate)

- 1807069-55-1(2-Chloro-3-methyl-4-nitrobenzylamine)

- 3756-32-9((1-bromo-2-methylpropan-2-yl)benzene)

- 2248393-06-6(5-{(tert-butoxy)carbonylamino}-5,6,7,8-tetrahydroisoquinoline-5-carboxylic acid)

- 1261768-64-2(4-Methoxy-2-(trifluoromethyl)-6-(2-(trifluoromethyl)phenyl)pyridine)

- 2138271-61-9([(2-Bromo-3-methylphenyl)methyl](ethyl)methylamine)

- 1521432-90-5(2-amino-2-(2-methoxyphenyl)-N-methylacetamide)

- 2680541-73-3(2-{Benzyl[(benzyloxy)carbonyl]amino}-2-cyclopropylacetic acid)

- 76792-22-8((R)-2-Bromo-3-methylbutyric acid)